molecular formula C10H8N4O5 B14343073 2-Ethoxy-3,6-dinitro-1,8-naphthyridine CAS No. 101478-16-4

2-Ethoxy-3,6-dinitro-1,8-naphthyridine

Cat. No.: B14343073
CAS No.: 101478-16-4
M. Wt: 264.19 g/mol
InChI Key: VKXIBKNBRAWLGF-UHFFFAOYSA-N
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Description

2-Ethoxy-3,6-dinitro-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties

Preparation Methods

The synthesis of 2-Ethoxy-3,6-dinitro-1,8-naphthyridine typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or ethyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Ethoxy-3,6-dinitro-1,8-naphthyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the nitro groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can lead to the formation of nitroso or nitro derivatives.

Scientific Research Applications

2-Ethoxy-3,6-dinitro-1,8-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-3,6-dinitro-1,8-naphthyridine and its derivatives involves interaction with various molecular targets and pathways. For instance, some derivatives inhibit enzymes like protein kinases, which play a crucial role in cell signaling pathways . Others may act as antimicrobial agents by disrupting bacterial cell walls or interfering with DNA replication.

Comparison with Similar Compounds

2-Ethoxy-3,6-dinitro-1,8-naphthyridine can be compared with other naphthyridine derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other naphthyridine derivatives.

Properties

CAS No.

101478-16-4

Molecular Formula

C10H8N4O5

Molecular Weight

264.19 g/mol

IUPAC Name

2-ethoxy-3,6-dinitro-1,8-naphthyridine

InChI

InChI=1S/C10H8N4O5/c1-2-19-10-8(14(17)18)4-6-3-7(13(15)16)5-11-9(6)12-10/h3-5H,2H2,1H3

InChI Key

VKXIBKNBRAWLGF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=NC=C(C=C2C=C1[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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